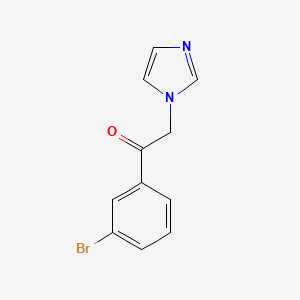![molecular formula C7H3Cl2N3 B8612817 3,7-dichlorobenzo[e][1,2,4]triazine CAS No. 62843-63-4](/img/structure/B8612817.png)
3,7-dichlorobenzo[e][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dichlorobenzo[e][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a benzene ring fused with a triazine ring, with chlorine atoms substituted at the 3 and 7 positions. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dichlorobenzo[e][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,7-dichloroaniline with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production.
化学反应分析
Types of Reactions: 3,7-Dichlorobenzo[e][1,2,4]triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 3 and 7 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions with reagents like halogens or acids.
Cycloaddition: The compound can undergo [4+2] cycloaddition reactions with dienes or alkynes to form fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Electrophilic Addition: Reagents like bromine or sulfuric acid in non-polar solvents such as chloroform or carbon tetrachloride.
Cycloaddition: Dienes or alkynes in the presence of catalysts like Lewis acids (e.g., aluminum chloride) under mild heating.
Major Products:
Nucleophilic Substitution: Substituted triazines with various functional groups.
Electrophilic Addition: Halogenated or sulfonated triazines.
Cycloaddition: Fused heterocyclic compounds with enhanced biological activity.
科学研究应用
3,7-Dichlorobenzo[e][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
作用机制
The mechanism of action of 3,7-dichlorobenzo[e][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s ability to form stable complexes with metal ions also contributes to its biological effects. Pathways involved may include oxidative stress response, DNA repair mechanisms, and signal transduction pathways.
相似化合物的比较
- 3,5-Dichlorobenzo[e][1,2,4]triazine
- 3,7-Dichloro-1,2,4-benzotriazine
- 3,6-Dichlorobenzo[e][1,2,4]triazine
Comparison: 3,7-Dichlorobenzo[e][1,2,4]triazine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and biological activity. Compared to 3,5-dichlorobenzo[e][1,2,4]triazine, the 3,7-isomer may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and applications. The presence of chlorine atoms at different positions can also affect the compound’s solubility, stability, and interaction with biological targets.
属性
CAS 编号 |
62843-63-4 |
|---|---|
分子式 |
C7H3Cl2N3 |
分子量 |
200.02 g/mol |
IUPAC 名称 |
3,7-dichloro-1,2,4-benzotriazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H |
InChI 键 |
LHDZLYASAVFIJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)N=NC(=N2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
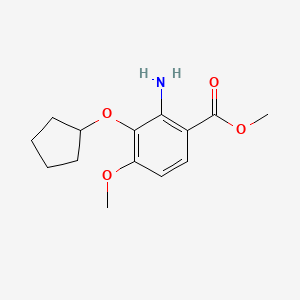

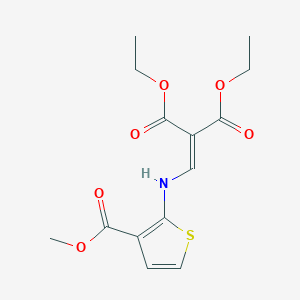
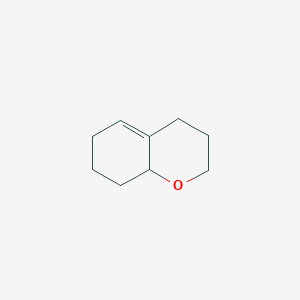
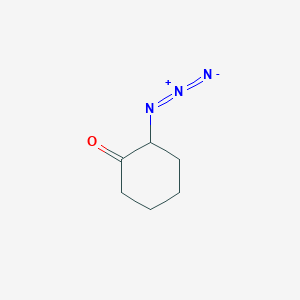



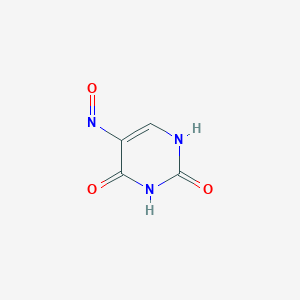

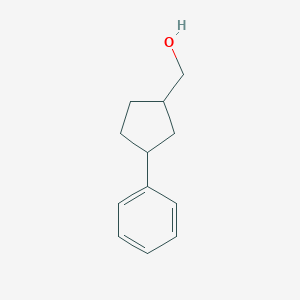

![4-[(7-Phenylheptyl)amino]benzoic acid](/img/structure/B8612836.png)
